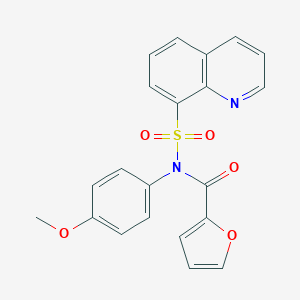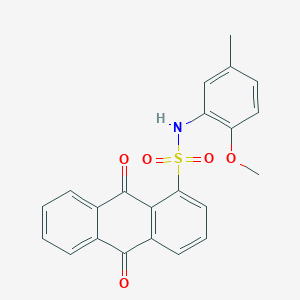
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as FQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. FQ is a member of the quinoline family of compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in a wide range of experiments. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of research is the development of this compound derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Finally, the potential use of this compound as a treatment for infectious diseases, such as bacterial and fungal infections, should be further explored.
合成法
The synthesis of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 2-furoic acid with 4-methoxyaniline to form N-(2-furoyl)-N-(4-methoxyphenyl) amide. This intermediate is then reacted with 8-hydroxyquinoline-5-sulfonic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
特性
分子式 |
C21H16N2O5S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5S/c1-27-17-11-9-16(10-12-17)23(21(24)18-7-4-14-28-18)29(25,26)19-8-2-5-15-6-3-13-22-20(15)19/h2-14H,1H3 |
InChIキー |
MLFUIOBDQWRPCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)

